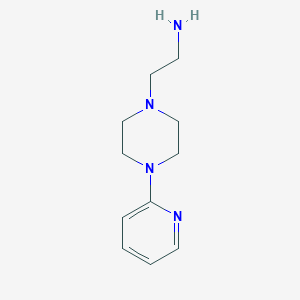![molecular formula C19H30N4O3 B15072989 2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is an organic compound with a complex structure that includes an acetamido group, a benzyl group, and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an amine precursor with an acetic anhydride to introduce the acetamido group. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the ureido group through the reaction of the intermediate with an isocyanate compound under controlled conditions.
Industrial Production Methods
Industrial production of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-N-benzyl-3-methoxypropionamide: Known for its use as an anticonvulsant drug.
N-benzyl-2-acetamido-3-methylbutanamide: Studied for its potential therapeutic applications.
Uniqueness
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H30N4O3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide |
InChI |
InChI=1S/C19H30N4O3/c1-4-12-23(19(26)20-3)13-8-11-17(22-15(2)24)18(25)21-14-16-9-6-5-7-10-16/h5-7,9-10,17H,4,8,11-14H2,1-3H3,(H,20,26)(H,21,25)(H,22,24) |
InChI Key |
BTYPDZABXZNZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCC(C(=O)NCC1=CC=CC=C1)NC(=O)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



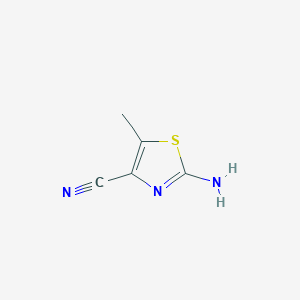
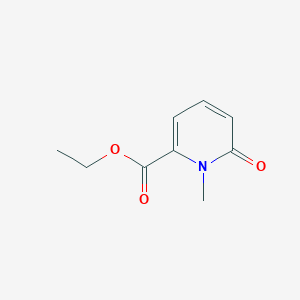
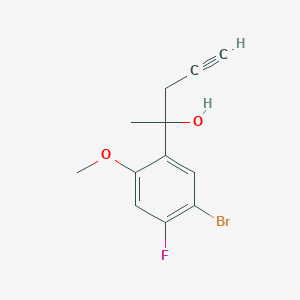
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
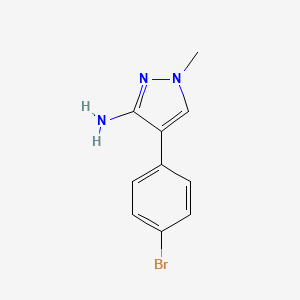
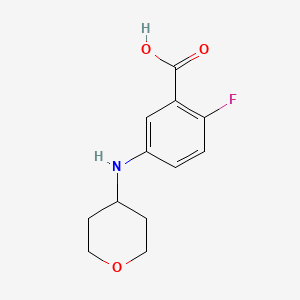

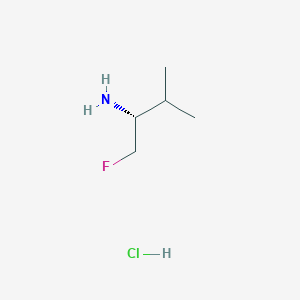
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
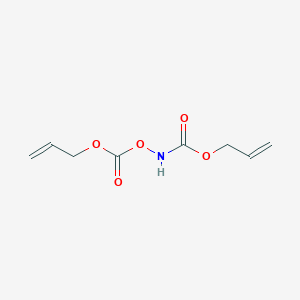
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
